molecular formula C10H12N2O B13101884 2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL CAS No. 72241-45-3

2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL

Cat. No.: B13101884
CAS No.: 72241-45-3
M. Wt: 176.21 g/mol
InChI Key: APQJYKCINKWDOJ-UHFFFAOYSA-N
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Description

2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL is a nitrogen-containing heterocyclic compound. It features a cyclopentane ring fused with a pyrazine ring, and it is substituted with three methyl groups at positions 2, 3, and 6. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL typically involves multi-step reactions. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Uniqueness: 2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL is unique due to its specific substitution pattern and the presence of three methyl groups, which may contribute to its distinct biological activities and chemical properties.

Properties

CAS No.

72241-45-3

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2,3,6-trimethyl-1,4-dihydrocyclopenta[b]pyrazin-5-one

InChI

InChI=1S/C10H12N2O/c1-5-4-8-9(10(5)13)12-7(3)6(2)11-8/h4,11-12H,1-3H3

InChI Key

APQJYKCINKWDOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1=O)NC(=C(N2)C)C

Origin of Product

United States

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